molecular formula C13H11NO B1315155 2-Benzoyl-6-methylpyridine CAS No. 18103-78-1

2-Benzoyl-6-methylpyridine

Cat. No.: B1315155
CAS No.: 18103-78-1
M. Wt: 197.23 g/mol
InChI Key: SHMYHLPOXXODBO-UHFFFAOYSA-N
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Description

2-Benzoyl-6-methylpyridine, also known as (6-methyl-2-pyridinyl)phenylmethanone, is an organic compound with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol It is a derivative of pyridine, characterized by the presence of a benzoyl group at the 2-position and a methyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzoyl-6-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then cyclized to produce the desired pyridine derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 2-(Hydroxyphenyl)-6-methylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Benzoyl-6-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyl-6-methylpyridine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids .

Comparison with Similar Compounds

    2-Benzoylpyridine: Lacks the methyl group at the 6-position.

    6-Methylpyridine: Lacks the benzoyl group at the 2-position.

    2-Acetyl-6-methylpyridine: Contains an acetyl group instead of a benzoyl group.

Uniqueness: 2-Benzoyl-6-methylpyridine is unique due to the presence of both a benzoyl and a methyl group on the pyridine ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications compared to its simpler analogs .

Properties

IUPAC Name

(6-methylpyridin-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-6-5-9-12(14-10)13(15)11-7-3-2-4-8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMYHLPOXXODBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288717
Record name (6-Methyl-2-pyridinyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18103-78-1
Record name (6-Methyl-2-pyridinyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18103-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methyl-2-pyridinyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 15 g of 6 -methyl-2-pyridylcarboxylic acid (122 mmol) in 200 ml benzene is added dropwise 19.1 g (150 mmol) oxalyl chloride (dissolved in 30 ml benzene) with ice bath cooling. After 1 hr, solvent and excess chloride are removed. Concentrate is taken up in 100 ml benzene, cooled to ~10° & 175 mmol AlCl3 added. The solution is heated to 25° for 1 hour, then heated to reflux for 2 hours, and finally cooled and stirred overnight. The mixture is poured onto ice/conc. HCl, then washed with ether. Fifty Percent (50%) sodium hydroxide is added until the precipitate is dissolved. The solution is extracted with CHCl3, washed with water, dried and stripped, leaving 6-benzoyl-2-methylpyridine.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 15 g of 6-methyl-2-pyridylcarboxylic acid (122 mmol) in 200 ml benzene is added dropwise 19.1 g (150 mmol) oxalyl chloride (dissolved in 30 ml benzene) with ice bath cooling. The solution is allowed to come to RT and is stirred 1 hour, after which it is stripped, 100 ml of benzene is added, and it is stripped again. The residue is taken up in 200 ml benzene and 41 g of aluminumtrichloride (310 mmol) is added in portions over a 3 hour period with ice bath cooling. The solution is heated to 25° for 1 hour, then heated to reflux for 2 hours, and finally cooled and stirred overnight. The mixture is poured onto ice/conc. HCl, then washed with ether. Fifty Percent (50%) sodium hydroxide is added until the precipitate is dissolved. The solution is extracted with CHCl3, washed with water, dried and stripped, leaving 6-benzoyl-2-methylpyridine.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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